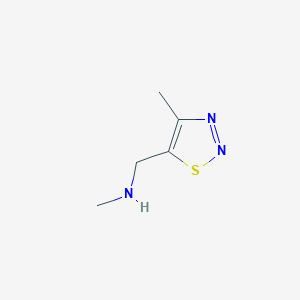

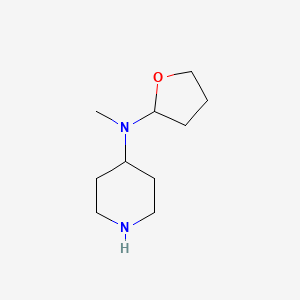

叔丁基(2-甲基-5-硝基吡啶-3-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, as seen in the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), where the molecule crystallizes in an orthorhombic space group with large dihedral angles between the N-O bonds and the benzene ring plane . This indicates that the tert-butyl carbamate derivatives can adopt various conformations depending on their substitution patterns and the presence of other functional groups.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, tert-butyl N-hydroxycarbamate can be oxidized to tert-butyl nitrosoformate, which can then undergo a Diels–Alder reaction with dienes to produce functionalized 3,6-dihydro-2H-1,2-oxazines . Additionally, the presence of tert-butylpyridine as an additive in Ni(II)/Cr(II)-mediated coupling reactions has been shown to improve reaction homogeneity and reproducibility .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the gas chromatographic analysis of methyl tert-butyl ether (MTBE) and its degradation products, which are structurally related to tert-butyl carbamates, demonstrates the importance of the stationary phase and temperature conditions in separating and identifying these compounds . The electronic properties, such as spin states, can also be affected by the molecular structure, as seen in the supramolecular switch between high- and low-spin states in a terpyridine derivative .

科学研究应用

合成和中间体

生物活性化合物合成: Zhao 等人 (2017) 的一项研究提出了一种叔丁基 5-氨基-4 ((2-(二甲氨基) 乙基) (甲基) 氨基) -2甲氧苯基) 氨基甲酸酯的快速合成方法,突出了其作为奥希替尼 (AZD9291) 等生物活性化合物合成中的一种中间体的意义。该合成的总收率优化至 81% (Zhao et al., 2017)。

含氮骨架的开发: Henry 等人 (2009) 证明了一种合成新型 (5-硝基吡啶-2-基)烷基和 (5-硝基吡啶-3-基)烷基氨基甲酸酯结构单元的直接方法,这对于构建含氮骨架至关重要。该合成在微波辐射下实现,显示了该方法的效率和在各种应用中的潜力 (Henry et al., 2009)。

化学性质和反应

卤素和氢键的研究: Baillargeon 等人 (2017) 探索了叔丁基 (5-氯戊-2,4-二炔-1-基)氨基甲酸酯及其碘衍生物的同晶晶体结构,提供了对涉及羰基的分子间相互作用的见解,这可能与理解叔丁基 (2-甲基-5-硝基吡啶-3-基)氨基甲酸酯的化学行为和潜在应用有关 (Baillargeon et al., 2017)。

氨基甲酸酯衍生物和氢键: Das 等人 (2016) 合成了两种氨基甲酸酯衍生物,包括叔丁基 3-甲基-1-(3-间甲苯甲酰基脲基) 丁-2-基氨基甲酸酯,并分析了它们的晶体结构。这项研究关于强弱氢键的相互作用及其对分子组装的影响的发现可能适用于理解叔丁基 (2-甲基-5-硝基吡啶-3-基)氨基甲酸酯的性质和潜在用途 (Das et al., 2016)。

作用机制

The Boc group, or tert-butyloxycarbonyl group, is a common protecting group used in organic synthesis . It is often used to protect amines, which are quite good nucleophiles and strong bases, during chemical reactions . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed later by acidolysis .

属性

IUPAC Name |

tert-butyl N-(2-methyl-5-nitropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-7-9(5-8(6-12-7)14(16)17)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOVJRCGLILENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649518 |

Source

|

| Record name | tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1008139-18-1 |

Source

|

| Record name | tert-Butyl (2-methyl-5-nitropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)